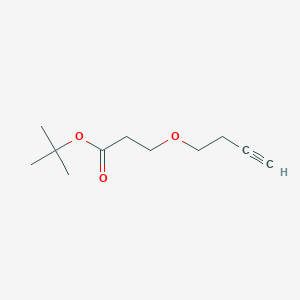

Alkyne-ethyl-PEG1-Boc

Description

Propriétés

IUPAC Name |

tert-butyl 3-but-3-ynoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVOMDPNTSWTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301186925 | |

| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100306-55-4 | |

| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301186925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of Alkyne-ethyl-PEG1-Boc in Advancing Proteolysis-Targeting Chimeras (PROTACs)

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the success of novel drug modalities. Among these, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful strategy for selective protein degradation. Central to the efficacy of these bifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase ligand. This technical guide delves into the core utility of a specific and versatile linker component, Alkyne-ethyl-PEG1-Boc , in the research and development of next-generation PROTACs.

Core Functionality: A Bridge for Targeted Protein Degradation

This compound is a heterobifunctional linker primarily employed in the synthesis of PROTACs. Its chemical structure is strategically designed to facilitate the assembly of these complex molecules through a robust and efficient conjugation method known as "click chemistry."

Key Structural Features and Their Functions:

-

Alkyne Group: This terminal functional group is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent and irreversible linkage of the linker to a molecule containing a complementary azide group, typically the E3 ligase ligand or the target protein-binding ligand.

-

Single Ethylene Glycol Unit (PEG1): The short polyethylene glycol spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule. While longer PEG chains are often used, the single unit in this compound provides a defined and rigid spacing, which can be critical for optimizing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for orthogonal chemical strategies. The Boc group can be removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation, typically through amide bond formation, to the other half of the PROTAC molecule.

Application in PROTAC Synthesis: A Modular Approach

The use of this compound streamlines the synthesis of PROTACs by enabling a modular and convergent approach. Researchers can independently synthesize or procure the target-binding ligand and the E3 ligase ligand, each with a corresponding azide or alkyne functionality, and then conjugate them to the this compound linker.

Hypothetical Experimental Workflow for PROTAC Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

The PROTAC Mechanism of Action: Hijacking the Cellular Machinery

Once synthesized, a PROTAC containing the this compound-derived linker facilitates the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

Quantitative Data and Experimental Protocols

Table 1: Representative Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, Methanol |

General Experimental Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the "click chemistry" step in PROTAC synthesis.

Materials:

-

Azide-functionalized ligand (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Copper(II) sulfate (CuSO₄) (0.1 equivalents)

-

Sodium ascorbate (0.3 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (0.1 equivalents)

-

Solvent (e.g., a mixture of tert-butanol and water or DMSO)

Procedure:

-

Dissolve the azide-functionalized ligand and this compound in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a premix of CuSO₄ and the copper-chelating ligand in water.

-

Add the copper premix to the reaction vessel containing the azide and alkyne.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired ligand-linker intermediate.

Conclusion

This compound serves as a valuable and versatile building block in the construction of PROTACs. Its well-defined structure, incorporating an alkyne handle for click chemistry, a short PEG spacer for improved properties, and a protected amine for orthogonal conjugation, provides researchers with a powerful tool for the modular synthesis of these innovative protein degraders. While specific published data for PROTACs incorporating this exact linker is limited, the underlying chemical principles and its role in the broader context of targeted protein degradation are firmly established, making it a key component in the ongoing development of novel therapeutics.

Alkyne-ethyl-PEG1-Boc structure and chemical properties

An In-Depth Technical Guide to Alkyne-ethyl-PEG1-Boc: Structure, Properties, and Applications

Introduction

This compound, also known by its synonym Alkyne-ethyl-PEG1-t-butyl ester, is a heterobifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science.[1][2] As a PEG-based linker, it incorporates a short polyethylene glycol (PEG) spacer to enhance aqueous solubility.[][4] Its structure is defined by two key functional groups at opposite ends: a terminal alkyne and a carboxylic acid protected as a tert-butyl (Boc) ester. This dual functionality allows for the sequential and controlled conjugation of two different molecular entities.

The terminal alkyne group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][5] This reaction enables the efficient and specific formation of a stable triazole linkage with an azide-modified molecule. The tert-butyl ester acts as a robust protecting group for a carboxylic acid, which can be selectively removed under acidic conditions to reveal the carboxyl group for subsequent amide bond formation.[6][7] These characteristics make this compound an exceptionally valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[1][8][9]

Core Molecular Information

The fundamental properties of this compound are summarized below, providing essential data for its application in synthesis.

Figure 1. Chemical Structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | tert-butyl 3-(prop-2-yn-1-yloxy)propanoate | N/A |

| Synonyms | Alkyne-ethyl-PEG1-t-butyl ester | [1] |

| CAS Number | 2100306-55-4 | |

| Molecular Formula | C₁₁H₁₈O₃ | |

| Molecular Weight | 198.26 g/mol | [1] |

| Purity | ≥98% (Typical) | [10][11] |

| SMILES | O=C(OC(C)(C)C)CCOCCC#C | N/A |

Chemical Properties and Reactivity

The utility of this compound stems from its distinct chemical properties, including its solubility and the orthogonal reactivity of its two terminal functional groups.

Solubility

While alkynes are generally nonpolar and insoluble in water, the presence of the ether linkage and ester group in this compound enhances its solubility in a range of common organic solvents.[12][13][14] The single PEG unit provides a degree of hydrophilicity, making it more compatible with aqueous co-solvent systems used in bioconjugation reactions compared to purely aliphatic linkers.[]

Table 2: Solubility Profile

| Solvent Type | Solubility | Reference(s) |

|---|---|---|

| Water | Insoluble to sparingly soluble | [12][13] |

| Polar Aprotic Solvents | Soluble (e.g., DMSO, DMF, CHCl₃) | [] |

| Nonpolar Organic Solvents | Soluble (e.g., Ether, Benzene) |[13][15] |

Reactivity of Functional Groups

The synthetic versatility of this linker is derived from the specific and independent reactivity of its alkyne and protected carboxyl functionalities.

-

Terminal Alkyne: The carbon-carbon triple bond is a high-energy functional group that readily participates in various addition reactions.[16] Its terminal position makes it particularly suited for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This highly efficient and bioorthogonal "click" reaction forms a chemically stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the alkyne to an azide-bearing molecule.[1][] The reaction is known for its high yield, mild conditions, and tolerance of a wide array of other functional groups.[5]

-

tert-Butyl Ester (Boc Group): The tert-butyl group serves as a protecting group for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be readily cleaved (deprotected) under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the free carboxylic acid.[6][18][19] The resulting acid can then be activated (e.g., with EDC or HATU) to react with primary amines, forming a stable amide bond.[20]

Spectroscopic Data

The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts for its key nuclei are outlined below.

Table 3: Expected NMR Chemical Shifts

| Group | Nucleus | Chemical Shift (δ, ppm) | Key Characteristics | Reference(s) |

|---|---|---|---|---|

| tert-Butyl | ¹H | ~1.45 | Sharp singlet, 9H | N/A |

| ¹³C | ~28 (CH₃), ~81 (quat. C) | Two distinct signals | [21] | |

| Ester Carbonyl | ¹³C | ~170 | Carbonyl region | [21] |

| PEG-like Methylene | ¹H | ~3.6-3.8 | Multiplets | [22] |

| ¹³C | ~65-70 | Ether region | [21] | |

| Propargyl Methylene | ¹H | ~4.2 | Singlet or doublet | [22] |

| Alkyne | ¹H | ~2.5-3.1 | Singlet or triplet | [22][23][24] |

| | ¹³C | ~70-85 | Two distinct signals |[25] |

Applications in Research and Drug Development

This compound is a bifunctional linker designed for the modular synthesis of complex molecules. Its primary application is in the construction of PROTACs, but it is also valuable for general bioconjugation and the development of functionalized materials.[1][4]

The linker's fundamental role is to connect two distinct molecular components (A and B). The alkyne end can be reacted first with an azide-functionalized "Molecule A". Following this conjugation, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which is then coupled to an amine-functionalized "Molecule B". This sequential approach allows for a convergent and flexible synthetic strategy.

Caption: Logical workflow for using this compound as a bifunctional linker.

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-containing molecule.[26][27]

Materials:

-

This compound

-

Azide-containing substrate

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

-

Solvent: e.g., 1:1 mixture of t-BuOH/H₂O or DMSO/buffer

-

Nitrogen or Argon gas

Procedure:

-

Preparation: Dissolve this compound (1.0 eq) and the azide-containing substrate (1.0-1.2 eq) in the chosen solvent system.

-

Catalyst Premix: In a separate vial, prepare a catalyst solution by mixing CuSO₄·5H₂O (0.05 eq) and a ligand like THPTA (0.25 eq) in the reaction buffer or water.[27]

-

Reaction Initiation: Add the catalyst premix to the solution from step 1.

-

Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[26][27]

-

Incubation: Seal the reaction vessel and stir at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[26]

Caption: Step-by-step workflow for the CuAAC reaction.

Protocol 2: tert-Butyl Ester Deprotection

This protocol outlines the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA) to yield the free carboxylic acid.[7]

Materials:

-

tert-Butyl ester substrate (product from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M concentration).

-

Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (e.g., 5-10 equivalents, or as a 1:1 v/v mixture with DCM).

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Workup: Re-dissolve the residue in DCM or ethyl acetate. Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution to neutralize residual acid, and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude carboxylic acid product, which can be used directly or purified further if necessary.[7]

Caption: Step-by-step workflow for the acidic deprotection of the tert-butyl ester.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Molecular Staging [molecularstaging.com]

- 4. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 9. explorationpub.com [explorationpub.com]

- 10. Alkyne | BroadPharm [broadpharm.com]

- 11. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 12. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. organicmystery.com [organicmystery.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. tert-Butyl Esters [organic-chemistry.org]

- 19. Ester Deprotection - Wordpress [reagents.acsgcipr.org]

- 20. t-Boc-N-amido-PEG1-acid, 1260092-44-1 | BroadPharm [broadpharm.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 25. Alkynes | OpenOChem Learn [learn.openochem.org]

- 26. benchchem.com [benchchem.com]

- 27. broadpharm.com [broadpharm.com]

The Core Mechanism of Alkyne-ethyl-PEG1-Boc in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2] Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed to enhance solubility and provide flexibility.[3] This guide focuses on the specific role and mechanism of action of Alkyne-ethyl-PEG1-Boc, a versatile linker building block used in the synthesis of PROTACs.

This compound: Structure and Functionality

This compound is a short-chain PEG-based linker that offers specific functionalities for PROTAC synthesis.[4][5] Its structure includes:

-

An alkyne group , which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the linker to a molecule containing an azide group, typically either the POI ligand or the E3 ligase ligand.[4][5]

-

A single ethylene glycol (PEG1) unit , which imparts hydrophilicity to the PROTAC molecule, often improving its solubility and cell permeability.[3]

-

A Boc (tert-butyloxycarbonyl) protected amine , which provides a stable protecting group that can be readily removed under acidic conditions to reveal a reactive amine. This amine can then be used for subsequent conjugation, typically through amide bond formation, to the other component of the PROTAC (either the POI ligand or the E3 ligase ligand).

The combination of these features makes this compound a valuable tool for the modular and efficient synthesis of PROTACs.

Mechanism of Action in PROTACs

The this compound linker is integral to the primary function of a PROTAC: inducing the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase.[2] Once the PROTAC is assembled using this linker, it acts as a bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.[2]

The length and flexibility of the linker are critical for the stability and productivity of the ternary complex. While a linker that is too short can lead to steric hindrance, preventing the complex from forming, an overly long linker may result in an unstable or non-productive complex.[6] The single PEG unit in this compound provides a short and defined spacer, the suitability of which is target-dependent and often determined empirically.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimization of linker length is a crucial aspect of PROTAC design. The following table summarizes representative data for a series of PROTACs targeting BRD4, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax). While this data does not specifically use a PEG1 linker, it demonstrates the critical importance of linker length optimization.

| PROTAC Compound | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |

| PROTAC-1 | PEG3 | 80 | 85 | 1.5 |

| PROTAC-2 | PEG4 | 25 | 95 | 1.2 |

| PROTAC-3 | PEG5 | 50 | 90 | 1.0 |

| PROTAC-4 | PEG7 | 120 | 80 | 0.8 |

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6]

This representative data highlights that a PEG4 linker provides the optimal balance of potency and efficacy for this particular PROTAC series, underscoring the necessity of fine-tuning the linker length for each target and E3 ligase pair.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (via CuAAC and Amide Coupling)

This protocol describes a general method for synthesizing a PROTAC where the this compound linker is first attached to an azide-functionalized E3 ligase ligand via CuAAC, followed by deprotection and coupling to a POI ligand with a carboxylic acid functionality.

Materials:

-

This compound

-

Azide-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

POI ligand with a carboxylic acid group

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvents for purification (e.g., acetonitrile, water)

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Click Reaction (CuAAC):

-

Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF.

-

Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the intermediate by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate from the previous step in a 1:1 mixture of TFA and DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Remove the solvent under reduced pressure to yield the deprotected amine-linker-E3 ligase ligand.

-

-

Amide Coupling:

-

Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

-

Add a solution of the deprotected amine-linker-E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

-

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[7]

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip and re-probe the membrane with an antibody against a loading control.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Determine DC50 and Dmax values from the dose-response curves.

-

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8]

Materials:

-

Materials from Protocol 2

-

Proteasome inhibitor (e.g., MG132)

-

Antibody for immunoprecipitation (IP) of the target protein

-

Antibody against ubiquitin

-

Protein A/G magnetic beads

Procedure:

-

Cell Treatment:

-

Treat cells with the optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period.

-

-

Immunoprecipitation:

-

Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins and perform a Western blot.

-

Probe the membrane with an anti-ubiquitin antibody.

-

-

Data Analysis:

-

A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

-

Mandatory Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: General workflow for PROTAC synthesis.

Caption: Western Blot workflow for PROTAC evaluation.

References

- 1. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. explorationpub.com [explorationpub.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Molecular Staging [molecularstaging.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in Alkyne-ethyl-PEG1-Boc for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of sophisticated bioconjugates like Proteolysis Targeting Chimeras (PROTACs), precision and control at the molecular level are paramount. Heterobifunctional linkers are central to the design of these molecules, and among them, Alkyne-ethyl-PEG1-Boc has emerged as a valuable tool. This technical guide provides an in-depth analysis of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in this linker, detailing its function, application, and the associated experimental protocols essential for its successful implementation in research and development.

Core Principles: The Trifunctional Architecture of this compound

This compound is a molecule designed with three key functional components, each serving a distinct and crucial purpose in sequential bioconjugation strategies:

-

The Alkyne Group: This terminal triple bond is a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and bio-orthogonal, allowing for the specific and stable ligation of the linker to a molecule bearing an azide group.[1]

-

The Polyethylene Glycol (PEG) Spacer: The short, single ethylene glycol unit (PEG1) imparts hydrophilicity to the linker. This property is crucial for improving the solubility and reducing the aggregation of the resulting bioconjugate, which are common challenges in the development of large molecules like PROTACs.[2]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that temporarily masks a primary amine. This protection is the cornerstone of controlled, stepwise synthesis, allowing for the selective reaction of the alkyne group while the amine remains unreactive.

The strategic placement of the Boc group enables a modular approach to the synthesis of complex molecules. A biomolecule or small molecule can first be conjugated to the alkyne terminus of the linker. Subsequently, the Boc group can be removed under specific acidic conditions to reveal the amine, which is then available for conjugation to a second molecule. This controlled sequential addition is fundamental to the construction of precisely defined bioconjugates.

The Ubiquitin-Proteasome System: The Target Pathway for PROTACs

PROTACs synthesized using linkers like this compound are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Quantitative Data on Boc Protection and Deprotection

The efficiency of the Boc protection and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize representative quantitative data for these reactions on amine-containing PEG linkers. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers

| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 - 25 | 2 - 12 | >95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Typical Time (h) | Temperature (°C) | Typical Yield (%) | Notes |

| Trifluoroacetic acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 | 0 - 25 | >90 | Standard, efficient method. Requires co-evaporation to remove residual acid. |

| Hydrochloric acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 | 0 - 25 | >90 | Milder than TFA, can be more selective. Product is isolated as the HCl salt. |

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving this compound in the synthesis of a PROTAC. As a representative example, we will consider the synthesis of a BRD4-targeting PROTAC, where a derivative of the BRD4 inhibitor JQ1 is coupled to a ligand for the E3 ligase Cereblon (CRBN), such as pomalidomide.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc group to yield the free amine, Alkyne-ethyl-PEG1-amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

-

Work-up: a. Upon completion, remove the DCM and excess TFA by rotary evaporation. b. To ensure complete removal of residual TFA, add toluene to the flask and co-evaporate under reduced pressure. Repeat this step 2-3 times. c. The resulting TFA salt of Alkyne-ethyl-PEG1-amine can often be used directly in the next step. d. For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Protocol 2: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol outlines the coupling of an azide-functionalized JQ1 derivative with the deprotected Alkyne-ethyl-PEG1-amine, followed by conjugation to a pomalidomide derivative.

Materials:

-

Alkyne-ethyl-PEG1-amine (from Protocol 1)

-

Azide-functionalized JQ1 derivative (prepared separately)

-

Pomalidomide derivative with a carboxylic acid handle

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Preparative reverse-phase HPLC system

Procedure:

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolution: Dissolve the azide-functionalized JQ1 derivative (1.0 eq) and Alkyne-ethyl-PEG1-amine (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

-

Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1.0 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq).

-

Reaction Initiation: To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

-

Incubation: Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

-

Purification: Upon completion, purify the JQ1-linker conjugate by preparative reverse-phase HPLC.

Step 2: Amide Coupling to Pomalidomide Derivative

-

Activation: Dissolve the pomalidomide derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add a solution of the purified JQ1-linker conjugate (1.0 eq) in anhydrous DMF to the activated pomalidomide solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

-

Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative reverse-phase HPLC and characterize by LC-MS and NMR.

Conclusion

The Boc protecting group in this compound plays an indispensable role in the synthesis of complex bioconjugates. Its stability under a variety of conditions, coupled with its facile and high-yielding removal under acidic conditions, provides the necessary orthogonality for controlled, sequential molecular assembly. This technical guide has provided a comprehensive overview of the function of the Boc group within this versatile linker, supported by quantitative data and detailed experimental protocols. By understanding and applying these principles, researchers, scientists, and drug development professionals can effectively leverage this compound to construct novel and potent therapeutics, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

The Function of the PEG1 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of bioconjugation, the linker connecting a biomolecule to a payload is a critical determinant of the final conjugate's success. Even the smallest of spacers can profoundly influence the physicochemical and biological properties of the resulting molecule. This technical guide provides an in-depth examination of the single ethylene glycol unit spacer, PEG1. We will explore its core functions, present quantitative data on its impact, provide detailed experimental protocols for its use, and visualize its role in modern therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Spacers in Bioconjugation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is fundamental to drug development, diagnostics, and life sciences research. The chemical linker used to connect the components is not merely a passive tether; it is an active modulator of the conjugate's properties.[1] Hydrophobic linkers, for example, can increase the propensity for aggregation, precipitation, and immunogenicity.[2]

To counteract these challenges, hydrophilic spacers are incorporated into linker designs. Polyethylene glycol (PEG) is a polymer composed of repeating ethylene glycol units, renowned for its hydrophilicity, biocompatibility, flexibility, and non-immunogenic nature.[3][4] While long PEG chains (PEGylation) are well-known for extending the in-vivo half-life of therapeutics, even the shortest discrete PEG unit, PEG1, serves crucial functions.[3][5] The PEG1 spacer provides a minimal, hydrophilic bridge that can significantly enhance the performance of a bioconjugate.

Core Functions of the PEG1 Spacer

The incorporation of a single ethylene glycol unit confers several key advantages to a bioconjugate compared to a direct conjugation or the use of a purely aliphatic (hydrocarbon) spacer.

-

Enhanced Solubility: Many potent therapeutic payloads, particularly cytotoxic drugs used in ADCs, are inherently hydrophobic.[5] This poor water solubility can lead to aggregation during formulation and in vivo, reducing efficacy and increasing the risk of an immune response.[5] The hydrophilic ether oxygen of the PEG1 unit increases the overall water solubility of the conjugate, mitigating aggregation and improving stability.[5][6] This enhancement is critical for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their integrity.[2]

-

Reduced Steric Hindrance: The PEG1 spacer provides a defined, albeit short, spatial separation between the conjugated molecules. This minimal distance is often sufficient to prevent the payload from interfering with the biological activity of the parent molecule, such as an antibody's binding to its antigen.[1][5]

-

Improved Reaction Efficiency: By increasing the solubility of hydrophobic linker-payload complexes, the PEG1 spacer facilitates the conjugation reaction itself. Bioconjugation can often be performed in aqueous buffers with minimal organic co-solvents, which is advantageous for maintaining the native structure and function of sensitive biomolecules like proteins.[2]

-

Pharmacokinetic Modulation: While the effect is less pronounced than with longer PEG chains, the hydrophilic nature of the PEG1 spacer can contribute to a more favorable pharmacokinetic (PK) profile. By increasing the hydrodynamic volume and masking the hydrophobic payload, it can help reduce non-specific uptake by cells, such as liver cells, and decrease the rate of renal clearance compared to non-PEGylated counterparts.[7]

Quantitative Impact of Short PEG Spacers

Direct quantitative comparisons for PEG1 versus non-PEGylated conjugates are sparse in the literature; however, studies comparing a range of short PEG spacers against non-PEGylated linkers consistently demonstrate a significant improvement in key parameters. The data in the following tables, derived from studies on various short PEG linkers (e.g., PEG2, PEG4, PEG8), are representative of the benefits conferred by incorporating even minimal ethylene glycol units.

Disclaimer: The following data is synthesized from multiple sources comparing non-PEGylated linkers to various short-chain PEG linkers. The values serve to illustrate the general positive trend of incorporating hydrophilic PEG spacers and may not be specific to PEG1.

Table 1: Effect of Short PEG Spacers on ADC Pharmacokinetics & Efficacy

| Linker Type | Plasma Exposure (AUC) | Tumor Growth Inhibition (%) | Key Observation | Reference |

| Non-PEGylated | Baseline | 11% | Rapid clearance and low efficacy. | [8] |

| Short PEG (PEG8) | Significantly Increased | 75-85% | Improved plasma stability leads to greater tumor exposure and significantly higher efficacy. | [8] |

Table 2: Impact of PEG Spacers on Bioconjugate Solubility and Stability

| Conjugate Type | Parameter Measured | Non-PEGylated | PEGylated (Short PEG) | Fold Change / Improvement | Reference |

| Nanoparticles | Blood Conc. (% ID/g) 1h post-injection | 0.06 ± 0.01 | 0.23 ± 0.01 | 3.8x Increase | [5] |

| Niosomes | Drug Entrapment Efficiency (Doxorubicin) | 23.3% | 62.9% | +169.9% | [5] |

Experimental Protocols

This section provides a detailed, generalized methodology for a two-step bioconjugation reaction using a common heterobifunctional PEG1 linker, Maleimide-PEG1-NHS ester . This linker allows for the sequential conjugation of a molecule with a primary amine (e.g., on lysine residues of an antibody) to a molecule with a free sulfhydryl group (e.g., on a cysteine residue of a peptide or a thiol-containing payload).

Linker Structure: Maleimide-PEG1-NHS ester (CAS: 1807518-72-4)[6][9]

Protocol: Two-Step Conjugation Using Mal-PEG1-NHS Ester

Objective: To conjugate an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

-

Protein-NH₂ (e.g., antibody)

-

Molecule-SH (e.g., peptide, drug)

-

Mal-PEG1-NHS Ester (Store at -20°C with desiccant)[10]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[10]

-

Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers with primary amines like Tris or glycine.[10][11]

-

Thiol Reaction Buffer: PBS, pH 6.5-7.5. Buffer should be free of thiols.[12]

-

Quenching Reagent: 1M Glycine or Tris, pH 8.0

-

Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to generate free sulfhydryls.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.[11]

Step 1: Reaction of Mal-PEG1-NHS Ester with Amine-Containing Protein

-

Protein Preparation: Dissolve the Protein-NH₂ in Amine Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.[11]

-

Linker Preparation: Equilibrate the vial of Mal-PEG1-NHS Ester to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[10][11]

-

Conjugation Reaction (Amine): Add a 10- to 20-fold molar excess of the Mal-PEG1-NHS Ester stock solution to the protein solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to maintain protein stability.[10][11]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

-

Purification: Remove the excess, unreacted Mal-PEG1-NHS Ester linker using a desalting column equilibrated with Thiol Reaction Buffer. The purified product is now Protein-PEG1-Maleimide.[10]

Step 2: Reaction of Protein-PEG1-Maleimide with Sulfhydryl-Containing Molecule

-

Molecule-SH Preparation: Dissolve the Molecule-SH in the Thiol Reaction Buffer. If the molecule contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The excess TCEP must then be removed via desalting before proceeding.

-

Conjugation Reaction (Thiol): Add the Molecule-SH solution to the purified Protein-PEG1-Maleimide solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is typically recommended.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like N-acetyl cysteine can be added.

-

Final Purification: Purify the final bioconjugate (Protein-PEG1-Molecule) from excess reagents and unconjugated molecules using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

Diagram 1: General Bioconjugation Workflow

Caption: A generalized workflow for a two-step bioconjugation using a heterobifunctional linker.

Diagram 2: PROTAC Mechanism with PEG1 Spacer

Caption: The PEG1 spacer facilitates the formation of a ternary complex in the PROTAC mechanism.

Diagram 3: Antibody-Drug Conjugate (ADC) Structure

Caption: Structure of an ADC, highlighting the PEG1 spacer connecting the drug to the antibody.

Conclusion

The PEG1 spacer, despite being the smallest polyethylene glycol unit, is a powerful tool in the design and optimization of bioconjugates. Its ability to subtly yet significantly enhance solubility, reduce steric hindrance, and improve reaction conditions makes it an invaluable component in the linker chemist's toolbox. For researchers in drug development, the strategic incorporation of a PEG1 spacer can lead to more stable, effective, and translatable therapeutic candidates, from complex ADCs to innovative PROTACs. A thorough understanding of its functions and the methodologies for its use is crucial for the rational design of next-generation biotherapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. NHS/Maleimide PEG reagent, Mal-PEG1-NHS ester, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. broadpharm.com [broadpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Technical Guide to High-Purity Alkyne-ethyl-PEG1-Boc for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, a heterobifunctional linker commonly referred to as Alkyne-ethyl-PEG1-Boc. This reagent is a cornerstone in modern bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, offering a versatile platform for covalently linking molecules through "click chemistry" and controlled amine chemistry. This document details commercial sources for high-purity material, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated chemical workflows.

The core structure of this linker features a terminal alkyne group for participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions and a tert-butyloxycarbonyl (Boc)-protected amine.[1] The single ethylene glycol unit (PEG1) enhances aqueous solubility without significant steric hindrance. The Boc protecting group provides stability under various conditions and can be efficiently removed under mild acidic conditions to reveal a primary amine, ready for subsequent conjugation.[1][2]

Commercial Supplier Data

Sourcing high-purity this compound (CAS Number: 634926-63-9) is critical for reproducible and successful conjugation outcomes. The following table summarizes offerings from key commercial suppliers. Purity is a key selection criterion, with ≥95% being a common standard for research applications.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |

| BroadPharm | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | 634926-63-9 | Not specified; NMR available | 1 g, 5 g | $160 (1 g), $540 (5 g)[1] |

| Sigma-Aldrich (distributor for Ambeed, Inc.) | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | 634926-63-9 | 95% | 250 mg, 1 g, 5 g, 25 g | $41.40 (250 mg), $59.80 (1 g), $213.90 (5 g) |

| ChemShuttle | tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | 634926-63-9 | Not specified | Building block supplier | Inquire for pricing |

| BLDpharm | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | 634926-63-9 | Not specified | Inquire for sizes | Inquire for pricing[3] |

| Ambeed | tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | 634926-63-9 | Not specified | Inquire for sizes | Inquire for pricing[4] |

Note: Prices and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols

The utility of this compound is realized through a two-stage process: deprotection of the Boc group to reveal the amine, and/or reaction of the alkyne group via click chemistry. The following protocols provide a general framework for these key transformations.

Protocol 1: Boc Group Deprotection

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield the free primary amine as a TFA salt.[5][6]

Materials:

-

Boc-protected PEG linker (this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (Optional, as a carbocation scavenger)

-

Toluene

-

Saturated aqueous sodium bicarbonate (for neutralization, if required)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate contains other acid-sensitive groups, the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[5][7]

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction's progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-2 hours).[5][8]

-

Work-up:

-

Isolation: The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions. If the free amine is required, dissolve the residue in a suitable solvent, wash with a saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.[5]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the alkyne-functionalized PEG linker to a molecule containing an azide group.[5]

Materials:

-

This compound (or its deprotected amine counterpart)

-

Azide-containing molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (NaAsc)

-

Ligand (e.g., THPTA for aqueous media, TBTA for organic media)

-

Solvent: A mixture of water and a miscible organic solvent like tert-butanol, DMSO, or DMF is common.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of your alkyne-linker and azide-containing molecule in the chosen solvent system.

-

Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M) in water.

-

Prepare a stock solution of CuSO₄ (e.g., 100 mM) in water.

-

Prepare a stock solution of the chosen copper ligand (e.g., 100 mM TBTA in DMSO/DMF or 50 mM THPTA in water).[9]

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-linker and the azide-containing molecule (a slight molar excess of one reagent, e.g., 1.1-1.2 equivalents, may be used to drive the reaction to completion).

-

Add the copper ligand solution (e.g., 0.1 - 0.3 equivalents relative to copper).

-

Add the CuSO₄ stock solution (typically 1-5 mol% or 0.05 - 0.1 equivalents).

-

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% or 0.5 - 1.0 equivalents). The order of addition is crucial to ensure the reduction of Cu(II) to the catalytically active Cu(I) species.[5][9]

-

Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Purification: Upon completion, the triazole conjugate can be purified using a method appropriate for the product, such as silica gel column chromatography, size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove the copper catalyst and unreacted reagents.[9][10]

Visualized Workflows and Pathways

To clarify the logical and chemical processes involved, the following diagrams have been generated using the DOT language.

References

- 1. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, 634926-63-9 | BroadPharm [broadpharm.com]

- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 3. 634926-63-9|tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate | PEG Linkers | Ambeed.com [ambeed.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Click Chemistry with Alkyne Reagents

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a transformative methodology in chemical synthesis, offering a modular and efficient approach to covalently linking molecular building blocks. Coined by K.B. Sharpless in 2001, this concept emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1][2] At the heart of this chemical philosophy lies the alkyne functional group, a key player in the most prominent click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This guide provides a comprehensive technical overview of click chemistry centered on alkyne reagents, detailing its core principles, experimental protocols, and applications in drug discovery and beyond.

Core Principles of Alkyne-Based Click Chemistry

The most widely employed click reaction is the CuAAC, a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This reaction is characterized by its remarkable efficiency, specificity, and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3][5] The key components of a typical CuAAC reaction include:

-

Alkyne and Azide: These functional groups are small, stable, and largely absent in natural biological systems, ensuring high specificity.[3]

-

Copper(I) Catalyst: The active catalyst, Cu(I), can be introduced from Cu(I) salts (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[3][6]

-

Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to maintain the copper in its active Cu(I) oxidation state.[3][7]

-

Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby accelerating the reaction rate and reducing copper-induced cytotoxicity in biological applications.[3] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common water-soluble ligand that enhances reaction efficiency and biocompatibility.[6]

A second generation of alkyne-based click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a copper catalyst.[4][8] SPAAC utilizes strained cyclooctyne reagents (e.g., DBCO, BCN) which possess high activation energy, allowing them to react spontaneously with azides.[8][9] While offering improved biocompatibility due to the absence of a cytotoxic copper catalyst, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[10]

Quantitative Data Presentation

The efficiency of click chemistry reactions can be evaluated based on their reaction kinetics and yields. The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Biocompatibility |

| CuAAC | 10 to 10⁴ | Minutes to a few hours | Moderate (Copper toxicity can be a concern) |

| SPAAC | 10⁻³ to 1 | Hours to overnight | High (Copper-free) |

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC.[11]

Reaction yields for CuAAC are influenced by factors such as the choice of ligand, solvent, temperature, and the steric and electronic properties of the azide and alkyne substrates.[12]

| Azide Type | Alkyne Type | Catalyst/Ligand | Solvent | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate/THPTA | DMSO/H₂O | >95 |

| Alkyl Azide | Propargyl Alcohol | CuI | THF | 90-98 |

| Azido-functionalized Protein | Alkyne-labeled Dye | CuSO₄/Sodium Ascorbate/THPTA | Aqueous Buffer | 85-95 |

| Azido Sugar | Propargylated Peptide | CuSO₄/Sodium Ascorbate | H₂O | >90 |

Table 2: Reported Yields for CuAAC under Various Conditions. Note: Yields can vary significantly based on specific reaction parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

-

Sodium ascorbate stock solution (300 mM in water, freshly prepared)

-

Aminoguanidine stock solution (100 mM in water)[7]

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized fluorescent dye. The final concentration of the protein is typically in the low micromolar range, and a 2 to 10-fold molar excess of the dye is used.

-

Add the THPTA ligand to the reaction mixture to a final concentration of 0.50 mM.

-

Add the CuSO₄ solution to a final concentration of 0.10 mM. The ligand-to-copper ratio should be 5:1.[7]

-

If concerned about oxidative damage, add aminoguanidine to a final concentration of 5 mM.[7]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purify the labeled protein using a suitable method, such as size-exclusion chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized dye.

Materials:

-

Cells with azide-functionalized surface glycoproteins

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

Procedure:

-

Wash the azide-labeled cells twice with PBS to remove any residual media components.

-

Prepare a solution of the DBCO-dye in cell culture medium at the desired final concentration (typically 10-50 µM).

-

Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

-

Gently wash the cells three times with PBS to remove any unreacted dye.

-

The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the underlying catalytic cycle of CuAAC.

Applications in Drug Development and Research

The versatility of alkyne-based click chemistry has made it an indispensable tool in various scientific disciplines, particularly in drug discovery and development.

-

Lead Compound Generation: Click chemistry facilitates the rapid synthesis of large libraries of diverse compounds for high-throughput screening, accelerating the identification of lead candidates.[5][13]

-

Bioconjugation: This methodology is extensively used to link molecules of interest, such as fluorescent probes, to biomolecules like proteins and nucleic acids for imaging and tracking purposes.[5] It is also pivotal in the construction of antibody-drug conjugates (ADCs), where potent cytotoxic drugs are attached to monoclonal antibodies for targeted cancer therapy.[4][14]

-

Drug Delivery: Click chemistry is employed in the development of sophisticated drug delivery systems, including the functionalization of nanoparticles and hydrogels for controlled release and targeted delivery of therapeutic agents.[4][15]

-

Proteomics and Nucleic Acid Research: The bioorthogonality of the reaction allows for the labeling and modification of proteins and DNA within living cells, enabling the study of complex biological processes.[5]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry - A Review [biosyn.com]

- 3. benchchem.com [benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. adcreview.com [adcreview.com]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. csmres.co.uk [csmres.co.uk]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Alkyne-ethyl-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Alkyne-ethyl-PEG1-Boc, a short, flexible, and hydrophilic linker. The terminal alkyne group facilitates highly efficient and bio-orthogonal "click chemistry" for conjugation, while the Boc-protected amine allows for a modular and controlled synthetic approach.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. This typically involves the initial coupling of the linker to one of the ligands (either the target protein ligand or the E3 ligase ligand), followed by deprotection and subsequent coupling to the second ligand. The use of a Boc protecting group and an alkyne handle allows for orthogonal chemical steps, simplifying the synthesis and purification process.

Caption: A modular workflow for PROTAC synthesis.

Data Presentation: Quantitative Analysis of Synthesis

The following table summarizes representative quantitative data for the synthesis of a PROTAC using the this compound linker. Please note that yields are highly dependent on the specific substrates and reaction conditions and the presented values are illustrative.

| Step | Reaction Type | Product | Typical Yield (%) | Typical Purity (LC-MS, %) |

| 1 | Amide Coupling | POI-Linker-Boc | 70-90% | >95% |

| 2 | Boc Deprotection | POI-Linker-NH2 | >95% (crude) | Used directly |

| 3 | Click Chemistry (CuAAC) | Crude PROTAC | 60-85% | >80% |

| 4 | Purification (HPLC) | Final Purified PROTAC | 40-70% (from crude) | >98% |

Experimental Protocols

Materials and Reagents

-

Target Protein Ligand with a carboxylic acid handle (POI-COOH)

-

This compound

-

E3 Ligase Ligand with an azide handle (E3 Ligase-N3)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH) and Water

-

Standard laboratory glassware for organic synthesis

-

Preparative HPLC system for purification

-

LC-MS and NMR for characterization

Protocol 1: Amide Coupling of POI-COOH with this compound

This protocol describes the coupling of a carboxylic acid-functionalized target protein ligand with the Boc-protected amine of the linker.

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) to the solution.

-

Add DIPEA (2.5 eq) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the POI-Linker-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the terminal amine for the subsequent click reaction.

-

Dissolve the purified POI-Linker-Boc intermediate from Protocol 1 in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor for the disappearance of the Boc-protected intermediate by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM (3x) can help remove residual TFA.

-

The resulting amine salt (POI-Linker-NH₂·TFA) is typically used directly in the next step without further purification.

Protocol 3: Final PROTAC Assembly via Click Chemistry (CuAAC)

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition to couple the alkyne-functionalized intermediate with an azide-modified E3 ligase ligand.

-

Dissolve the POI-Linker-NH₂ intermediate (from Protocol 2, 1.0 eq) and the E3 Ligase-N₃ (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude final PROTAC molecule by preparative HPLC to achieve high purity (>98%).

-

Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. The protocols provided herein offer a robust framework for the synthesis of these complex molecules. The strategic use of amide coupling and click chemistry allows for the efficient and controlled assembly of PROTACs, facilitating the exploration of structure-activity relationships and the development of novel targeted protein degraders. Careful monitoring of each reaction step and thorough characterization of the intermediates and final product are essential for a successful PROTAC synthesis campaign.

References

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers, a critical step in bioconjugation and drug development. The Boc protecting group is widely used to temporarily block amine functionalities on PEG linkers during synthesis and modification. Its removal is essential to liberate the amine for subsequent conjugation to proteins, peptides, antibodies, or small molecule drugs. This document outlines detailed protocols for the most common deprotection methods, presents quantitative data for reaction optimization, and includes visual guides to the workflow.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and bioconjugation chemistry. It is favored for its stability under a range of conditions and its facile removal under acidic conditions. The deprotection process involves the acid-catalyzed cleavage of the carbamate bond, releasing the free amine and generating

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-ethyl-PEG1-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, finding widespread use in bioconjugation, drug discovery, and materials science.[3][4] The use of Alkyne-ethyl-PEG1-Boc, a molecule featuring a terminal alkyne for the CuAAC reaction, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for various applications.

The PEG linker enhances the solubility and biocompatibility of conjugated molecules, a critical aspect in biological applications.[1] Furthermore, the Boc-protected amine provides an orthogonal handle for subsequent modifications following acidic deprotection, enabling the construction of complex molecular architectures.[3] This makes this compound a valuable tool in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics.[1][3]

Reaction Principle